

Spectroscopic Analysis of N-(1-Pyridin-3-YL-ethyl)-hydroxylamine: A Technical Guide

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Compound of Interest

Compound Name: *N-(1-Pyridin-3-YL-ethyl)-hydroxylamine*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine**. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines detailed, adaptable experimental protocols for acquiring high-quality spectroscopic data and includes visualizations of the analytical workflow and the logical integration of these techniques for structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-(1-Pyridin-3-YL-ethyl)-hydroxylamine**. These predictions are derived from the analysis of related compounds, including 3-ethylpyridine and 1-(pyridin-3-yl)ethanol[1][2][3].

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.55	d	1H	H-2 (Pyridine)
~8.50	dd	1H	H-6 (Pyridine)
~7.70	dt	1H	H-4 (Pyridine)
~7.30	dd	1H	H-5 (Pyridine)
~5.50 (broad)	s	1H	-OH
~4.80 (broad)	s	1H	-NH
~4.20	q	1H	-CH(CH ₃)-
~1.50	d	3H	-CH(CH ₃)-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~149.0	C-2 (Pyridine)
~148.5	C-6 (Pyridine)
~140.0	C-3 (Pyridine)
~135.0	C-4 (Pyridine)
~123.5	C-5 (Pyridine)
~60.0	-CH(CH ₃)-
~22.0	-CH(CH ₃)-

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200 (broad)	Medium	O-H Stretch
3300-3100 (broad)	Medium	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2980-2900	Medium	Aliphatic C-H Stretch
~1600, ~1580, ~1480, ~1430	Medium-Strong	Pyridine Ring C=C and C=N Stretches[4]
~1100	Medium	C-N Stretch
~1050	Medium	C-O Stretch

Predicted Mass Spectrometry (EI) Data

m/z	Relative Intensity	Proposed Fragment Ion
152	Moderate	[M] ⁺ (Molecular Ion)
137	High	[M - CH ₃] ⁺
136	Moderate	[M - NHOH] ⁺
121	Moderate	[M - CH ₃ - NHOH] ⁺
106	High	[C ₅ H ₄ NCHCH ₃] ⁺ (Benzylic cleavage)
78	Moderate	[C ₅ H ₄ N] ⁺ (Pyridine ring)

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of **N-(1-Pyridin-3-yl-ethyl)-hydroxylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a spectral width of 12-16 ppm.
 - Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.
 - Collect 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of 200-240 ppm.
 - Employ a 30-degree pulse width with a relaxation delay of 2-5 seconds.
 - Collect 1024-4096 scans.
- Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ^1H and ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for oils): Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

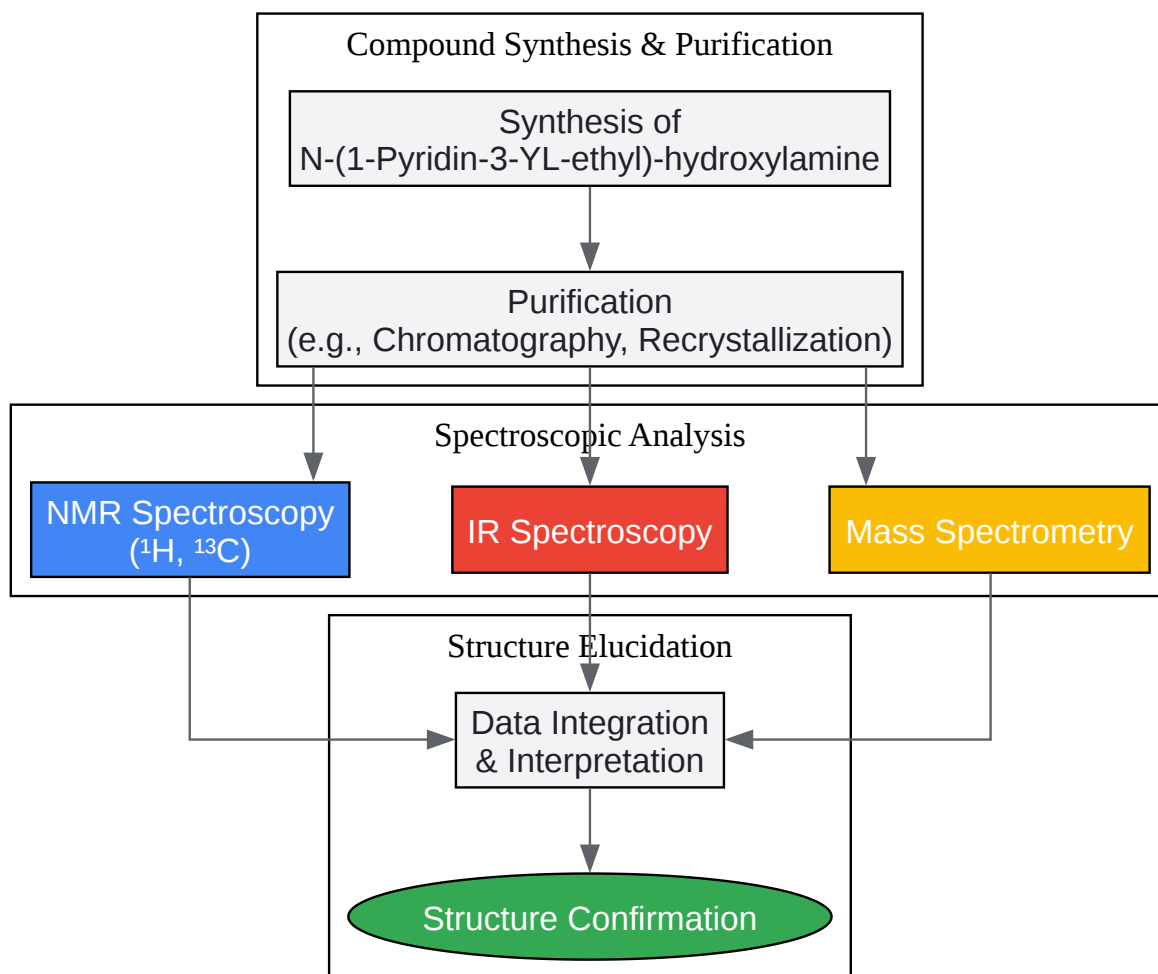
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) for separation if necessary.
 - Use a standard EI energy of 70 eV.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
- Data Processing: The instrument's software will generate the mass spectrum, displaying the relative abundance of ions as a function of their m/z ratio.

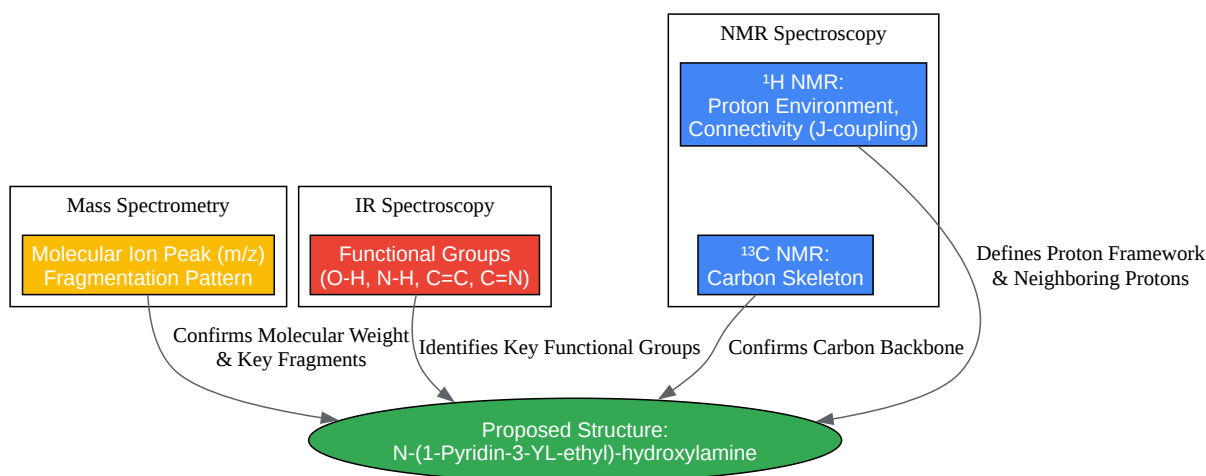
Visualization of Analytical Processes

The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **N-(1-Pyridin-3-yl-ethyl)-hydroxylamine**.



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